molecular formula C14H19N3O2S B2957703 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide CAS No. 946357-79-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide

Cat. No.: B2957703
CAS No.: 946357-79-5
M. Wt: 293.39
InChI Key: HTQFEZFKQNUQRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been detailed in various scientific research . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazolo[3,2-a]pyrimidin-6-yl group attached to a 3,3-dimethylbutanamide group. The InChI string and SMILES notation provide a detailed description of its structure.


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines are synthetically attractive derivatives. They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research into thiazolopyrimidine derivatives has shown promising results in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for the regulation of cell cycle progression. These compounds have been identified as potent inhibitors, demonstrating antiproliferative and proapoptotic effects consistent with CDK2 and CDK9 inhibition. Such attributes suggest their potential utility in cancer therapy, where controlling the cell cycle can inhibit the growth of cancer cells (Wang et al., 2004).

Antifungal and Antibacterial Properties

Studies have also highlighted the antifungal and antibacterial properties of certain thiazolopyrimidine derivatives. These compounds exhibit significant biological activity against fungi such as Aspergillus terreus and bacteria, making them candidates for the development of new antimicrobial agents. This suggests their application in addressing microbial resistance issues and the need for new antibiotics (Jafar et al., 2017).

Anticancer Activity

The thiazolopyrimidine scaffold has been explored for its anticancer activity, with several derivatives showing promise in inhibiting the growth of cancer cells. These findings are significant for drug discovery efforts aimed at developing novel anticancer therapeutics. The structural diversity within this class of compounds offers a wide range of opportunities for targeting various cancer types (Becan et al., 2022).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-8-7-20-13-15-9(2)11(12(19)17(8)13)16-10(18)6-14(3,4)5/h7H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQFEZFKQNUQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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